molecular formula C28H24FN3O2 B303828 N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303828
M. Wt: 453.5 g/mol
InChI Key: UMUJQLOLXINPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FL118, is a novel anticancer drug candidate. It is a small molecule compound that has shown promising results in preclinical studies.

Mechanism of Action

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anticancer effects through multiple mechanisms. It inhibits the activity of multiple proteins involved in cancer cell survival and proliferation, including MDM2, XIAP, and survivin. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have potent antitumor activity in vivo, with tumor growth inhibition observed in multiple xenograft models.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising candidate for preclinical studies and has shown potent antitumor activity in various cancer cell lines and animal models. However, its mechanism of action is complex, and further studies are needed to fully understand its effects. Additionally, N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Further preclinical studies are needed to fully understand its mechanism of action and optimize its dosing and administration. Clinical trials are needed to evaluate its safety and efficacy in humans. Combination therapy studies with other anticancer drugs are also warranted, as N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown promise in overcoming drug resistance in cancer cells. Finally, studies are needed to evaluate the potential of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other disease areas, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process. It starts with the reaction of 3-fluorobenzaldehyde with 2-methyl-5-nitrophenylacetic acid to form 3-fluoro-2-methyl-5-nitrophenylacrylic acid. This intermediate is then reduced to 3-fluoro-2-methyl-5-aminophenylacrylic acid, which is then reacted with pyridine-2-carboxylic acid to form the final product, N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its anticancer properties. It has shown potent antitumor activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancers. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to overcome drug resistance in cancer cells, making it a promising candidate for combination therapy.

properties

Product Name

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C28H24FN3O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-21-11-7-10-20(29)16-21)27(22-12-5-6-13-30-22)26-23(31-17)14-19(15-24(26)33)18-8-3-2-4-9-18/h2-13,16,19,27,31H,14-15H2,1H3,(H,32,34)

InChI Key

UMUJQLOLXINPQS-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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